molecular formula C11H16OS B13257206 2-(Thiophen-3-yl)cycloheptan-1-ol

2-(Thiophen-3-yl)cycloheptan-1-ol

Cat. No.: B13257206
M. Wt: 196.31 g/mol
InChI Key: YYSNPYAKQQKXOK-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)cycloheptan-1-ol is an organic compound with the molecular formula C11H16OS. It features a cycloheptane ring substituted with a thiophene ring at the 3-position and a hydroxyl group at the 1-position. This compound is of interest due to its unique structure, which combines a seven-membered ring with a heterocyclic thiophene moiety, potentially imparting interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-3-yl)cycloheptan-1-ol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor containing both the thiophene and cycloheptane moieties. For instance, a precursor such as 3-(thiophen-3-yl)cycloheptanone can be reduced to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. Catalytic hydrogenation or other green chemistry approaches might be employed to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-3-yl)cycloheptan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

    Oxidation: 2-(Thiophen-3-yl)cycloheptanone

    Reduction: 2-(Thiolan-3-yl)cycloheptan-1-ol

    Substitution: 2-(Thiophen-3-yl)cycloheptan-1-chloride

Mechanism of Action

The mechanism of action of 2-(Thiophen-3-yl)cycloheptan-1-ol depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simpler heterocyclic compound with a five-membered ring containing sulfur.

    Cycloheptanol: A seven-membered ring alcohol without the thiophene moiety.

    2-(Thiophen-2-yl)cycloheptan-1-ol: A structural isomer with the thiophene ring at the 2-position.

Uniqueness

2-(Thiophen-3-yl)cycloheptan-1-ol is unique due to the combination of a cycloheptane ring and a thiophene ring at the 3-position. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

2-thiophen-3-ylcycloheptan-1-ol

InChI

InChI=1S/C11H16OS/c12-11-5-3-1-2-4-10(11)9-6-7-13-8-9/h6-8,10-12H,1-5H2

InChI Key

YYSNPYAKQQKXOK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(CC1)O)C2=CSC=C2

Origin of Product

United States

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